molecular formula C11H15NO2S B15254641 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B15254641
M. Wt: 225.31 g/mol
InChI Key: QTDFQINYWSKUAI-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[3-(hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(8-14)2-3-12(7-11)9-4-10(5-13)15-6-9/h4-6,14H,2-3,7-8H2,1H3

InChI Key

QTDFQINYWSKUAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

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